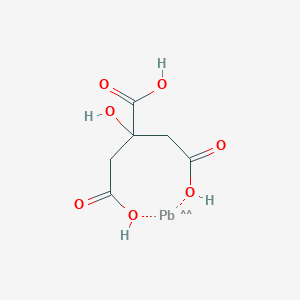
Citric acid, lead salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citric acid, lead salt, also known as lead(II) citrate, is a chemical compound formed by the reaction of citric acid with lead. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is typically found in the form of a white crystalline powder and is known for its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of citric acid, lead salt involves the reaction of citric acid with a lead-containing compound, such as lead(II) acetate or lead(II) nitrate. The reaction is typically carried out in an aqueous solution under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}_6\text{H}_8\text{O}_7 + \text{Pb(NO}_3\text{)}_2 \rightarrow \text{Pb(C}_6\text{H}_5\text{O}_7) + 2\text{HNO}_3 ]
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using large-scale reactors where citric acid and lead(II) acetate or lead(II) nitrate are mixed in stoichiometric amounts. The reaction mixture is then stirred and heated to facilitate the formation of the lead salt. After the reaction is complete, the product is filtered, washed, and dried to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Citric acid, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert lead(II) ions to metallic lead or other lower oxidation states.
Substitution: The lead ion in the compound can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and other oxidized species.
Reduction: Metallic lead or lead compounds in lower oxidation states.
Substitution: New metal citrate complexes.
Scientific Research Applications
Citric acid, lead salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead compounds.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of lead-based materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of citric acid, lead salt involves its ability to form stable complexes with metal ions. The lead ion in the compound can interact with various molecular targets, including proteins and enzymes, affecting their function. The pathways involved in these interactions are often related to the chelation and sequestration of metal ions, which can influence biological and chemical processes.
Comparison with Similar Compounds
Lead(II) acetate: Another lead compound with similar properties but different applications.
Lead(II) nitrate: Used in similar reactions but has distinct chemical behavior.
Citric acid, calcium salt: A calcium-based analog with different reactivity and applications.
Uniqueness: Citric acid, lead salt is unique due to its specific interactions with lead ions and its ability to form stable complexes. This makes it particularly useful in applications where lead ion stabilization is required, distinguishing it from other similar compounds.
Properties
CAS No. |
14450-60-3 |
|---|---|
Molecular Formula |
C6H8O7Pb |
Molecular Weight |
399 g/mol |
InChI |
InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI Key |
JNLCUVJKTXKKSG-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |
Key on ui other cas no. |
14450-60-3 512-26-5 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
citric acid, lead salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















